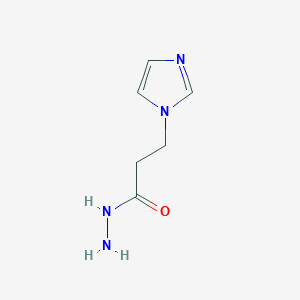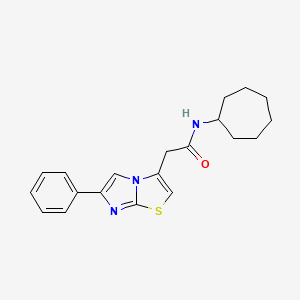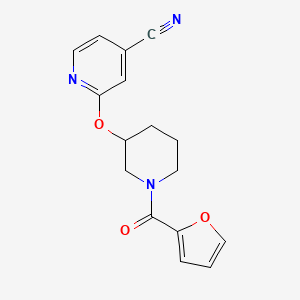![molecular formula C17H14BrN3O3 B2697609 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-55-3](/img/structure/B2697609.png)
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyran ring, a pyridine ring, and a carbonitrile group, among others .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to its orthogonal functional groups. These compounds can be considered as key intermediates for subsequent transformations .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds highlight the intricate chemical reactions and crystal structures that can be achieved. For instance, studies on similar pyridine derivatives demonstrate the potential for these compounds to form various crystal structures, aiding in the understanding of molecular interactions and the development of new materials with specific properties (Ganapathy et al., 2015). Such research underscores the significance of these compounds in designing drugs and materials with desired physical and chemical characteristics.
Catalytic Applications
Research on the catalytic applications of related compounds reveals their potential in facilitating chemical transformations. The use of nano-catalysts derived from pyridine derivatives, for example, showcases the efficiency of these compounds in synthesizing medically and industrially relevant chemicals, offering a greener and more efficient approach to chemical synthesis (Goudarziafshar et al., 2021).
Material Science
In material science, the structural and electronic properties of pyridine derivatives are investigated for their potential in electronic and photonic devices. Studies on thin films and devices based on these compounds have shown promising results in terms of stability and electronic properties, opening avenues for the development of novel electronic materials and devices (El-Menyawy et al., 2019).
Antimicrobial Activity
Additionally, the antimicrobial activity of similar compounds has been explored, with certain derivatives displaying significant effectiveness against bacterial and fungal strains. This aspect underlines the potential of pyridine derivatives in pharmaceutical research and the development of new antimicrobial agents (Okasha et al., 2022).
作用機序
Indole Derivatives
The compound is a derivative of indole, a heterocyclic compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Thiophene Derivatives
The compound also seems to contain a thiophene ring. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Palladium-Catalyzed Reactions
The compound might be synthesized via palladium-catalyzed reactions, which are commonly used in the synthesis of complex organic molecules .
将来の方向性
The future directions for this compound could involve further exploration of its potential pharmacological properties, as well as the development of new synthetic methods for its production . The compound’s potential in drug discovery could inspire more synthetic work and stimulate extensive effort and attention .
特性
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-8-5-13-15(17(22)21-8)14(10(7-19)16(20)24-13)9-3-4-12(23-2)11(18)6-9/h3-6,14H,20H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXILXVSCBHPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2697526.png)
![2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2697527.png)


![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2697532.png)
![1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2697533.png)


![2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(E)-3-phenylprop-2-enyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2697538.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2697539.png)
![N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2697540.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2697547.png)
![(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2697548.png)